molecular formula C21H19N3OS2 B283981 2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one

2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B283981
M. Wt: 393.5 g/mol
InChI Key: AUHDTTDMBYSUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones. It is a sulfur-containing compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its high purity and yield, as well as its potential applications in the field of medicinal chemistry. The limitations of using the compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research on 2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to further investigate the mechanism of action of the compound and its potential applications in the treatment of various diseases. Another direction is to explore the potential of the compound as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, future research could focus on the development of more efficient and cost-effective synthesis methods for the compound.

Synthesis Methods

The synthesis of 2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the condensation of 4-phenyl-1,3-thiazol-2-amine with ethyl acetoacetate in the presence of an acid catalyst. The resulting product is then treated with propylamine and sulfur to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation.

Properties

Molecular Formula

C21H19N3OS2

Molecular Weight

393.5 g/mol

IUPAC Name

2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-4H-pyrazol-3-one

InChI

InChI=1S/C21H19N3OS2/c1-2-9-17-19(20(25)24(23-17)16-12-7-4-8-13-16)27-21-22-18(14-26-21)15-10-5-3-6-11-15/h3-8,10-14,19H,2,9H2,1H3

InChI Key

AUHDTTDMBYSUHR-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=O)C1SC2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCC1=NN(C(=O)C1SC2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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